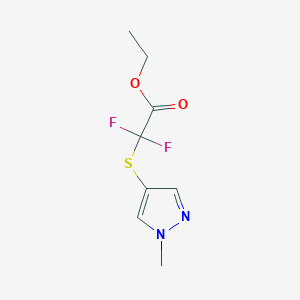
Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a difluoro group, a methylpyrazolyl group, and a sulfanylacetate moiety, which contribute to its distinct chemical behavior.
准备方法
The synthesis of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-methylpyrazole with a difluoroacetate derivative under controlled conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
化学反应分析
Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoro or sulfanyl groups, leading to the formation of new compounds with different functional groups
科学研究应用
Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
作用机制
The mechanism of action of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate involves its interaction with molecular targets, such as enzymes or receptors, through its difluoro and sulfanyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression .
相似化合物的比较
Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate can be compared with other similar compounds, such as:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains a difluoro group and a sulfanyl moiety but differs in its ester group and overall structure.
2,2-difluoro-2-(fluorosulfonyl)acetic acid methyl ester: Similar in containing a difluoro group and a sulfanyl moiety, but with different functional groups and applications.
2,2-difluoro-2-(fluorosulfonyl)ethyl acetate: Another related compound with a difluoro group and a sulfanyl moiety, used in different industrial applications.
属性
IUPAC Name |
ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-3-14-7(13)8(9,10)15-6-4-11-12(2)5-6/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBMAKBFKRLRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SC1=CN(N=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














